

Sulfo Cy3 bis COOH storage and handling instructions

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Compound of Interest

Compound Name: Sulfo Cy3 bis COOH

Cat. No.: B15555433

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Sulfo Cy3 bis-COOH: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Sulfo Cy3 bis-COOH.

Frequently Asked Questions (FAQs)

Q1: How should I store Sulfo Cy3 bis-COOH upon receipt?

For long-term storage, Sulfo Cy3 bis-COOH should be stored at -20°C in the dark.^{[1][2][3][4]} It is also recommended to desiccate the product to protect it from moisture.^{[2][3]} For short-term storage, such as a few days to weeks, it can be kept at $0-4^{\circ}\text{C}$.^[4]

Q2: What is the shelf life of Sulfo Cy3 bis-COOH?

When stored correctly at -20°C and protected from light, the shelf life of Sulfo Cy3 bis-COOH is typically between 12 and 24 months from the date of receipt.^{[1][3][5]}

Q3: How should I handle the dye to ensure its stability?

To maintain the integrity of Sulfo Cy3 bis-COOH, it is crucial to minimize its exposure to light.^{[1][2][3]} Prepare solutions fresh for each experiment whenever possible. If you need to store solutions, they should be kept at -20°C for short periods, although long-term storage of

solutions is generally not recommended. For stock solutions stored at -20°C, it is advisable to use them within one month, while at -80°C, they may be stable for up to six months.[6]

Q4: In what solvents is Sulfo Cy3 bis-COOH soluble?

Sulfo Cy3 bis-COOH is well soluble in aqueous buffers, as well as in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its good water solubility is a key feature, often eliminating the need for organic solvents in labeling reactions.[7]

Troubleshooting Guide

Problem	Possible Cause	Solution
Low Labeling Efficiency	Dye degradation: Improper storage or handling.	Ensure the dye has been stored at -20°C, protected from light and moisture. Use freshly prepared dye solutions for labeling reactions.
Suboptimal reaction pH: The pH of the reaction buffer is critical for efficient conjugation.	The optimal pH for labeling reactions with amine-reactive dyes is typically between 8.0 and 9.0. Adjust the pH of your reaction buffer accordingly.	
Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with the target molecule for the dye, reducing labeling efficiency.	Use an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer, for the labeling reaction.	
High Background/Non-specific Staining	Excess dye: Too much dye was used in the labeling reaction, leading to unbound dye in the final sample.	Optimize the dye-to-protein ratio. Purify the labeled conjugate to remove any unconjugated dye using techniques like dialysis or size-exclusion chromatography.
Hydrophobic interactions: The dye may non-specifically bind to other molecules or surfaces.	Increase the ionic strength of the buffers used for washing steps. The inclusion of a non-ionic detergent, such as Tween-20, may also help to reduce non-specific binding.	
Photobleaching (Rapid loss of fluorescence)	Intense or prolonged light exposure: The fluorophore is being excited for too long or with excessive light intensity.	Reduce the exposure time and/or the intensity of the excitation light source. Use an anti-fade mounting medium if

you are performing
fluorescence microscopy.

Presence of oxygen scavengers: Reactive oxygen species can accelerate photobleaching.	Degas your buffers or use a commercially available oxygen scavenging system in your imaging buffer.
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Quantitative Data Summary

Parameter	Value	Source
Storage Temperature	-20°C (long-term)[1][2][3][4], 0-4°C (short-term)[4]	[1][2][3][4]
Shelf Life	12-24 months[1][3][5]	[1][3][5]
Excitation Maximum (λ_{ex})	~548-555 nm	[1][5]
Emission Maximum (λ_{em})	~563-569 nm	[1][5]
Molar Extinction Coefficient (ϵ)	~162,000 cm ⁻¹ M ⁻¹	[1][2][3]
Solubility	Water, DMF, DMSO[1]	[1]

Experimental Protocols

General Protocol for Antibody Labeling with Sulfo Cy3 bis-COOH

This protocol outlines the general steps for conjugating Sulfo Cy3 bis-COOH to an antibody. Note that the carboxylic acid group on the dye requires activation before it can react with primary amines on the antibody. This is typically achieved using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

- Antibody to be labeled in an amine-free buffer (e.g., PBS)

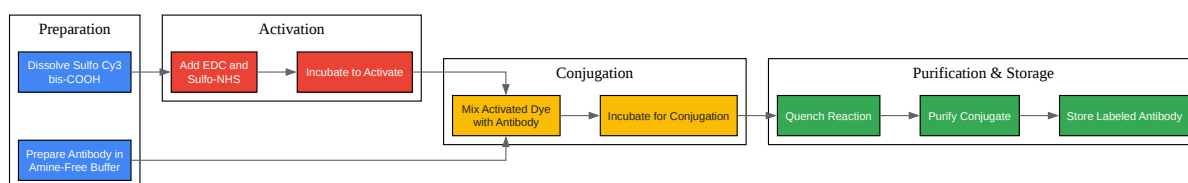
- Sulfo Cy3 bis-COOH
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation/Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
- Dye Activation:
 - Dissolve Sulfo Cy3 bis-COOH in the Activation/Conjugation Buffer.
 - Add a molar excess of EDC and Sulfo-NHS to the dye solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Conjugation:
 - Add the activated dye solution to the antibody solution.
 - The molar ratio of dye to antibody will need to be optimized for your specific application but a starting point of 10:1 to 20:1 is common.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching:
 - Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted dye.

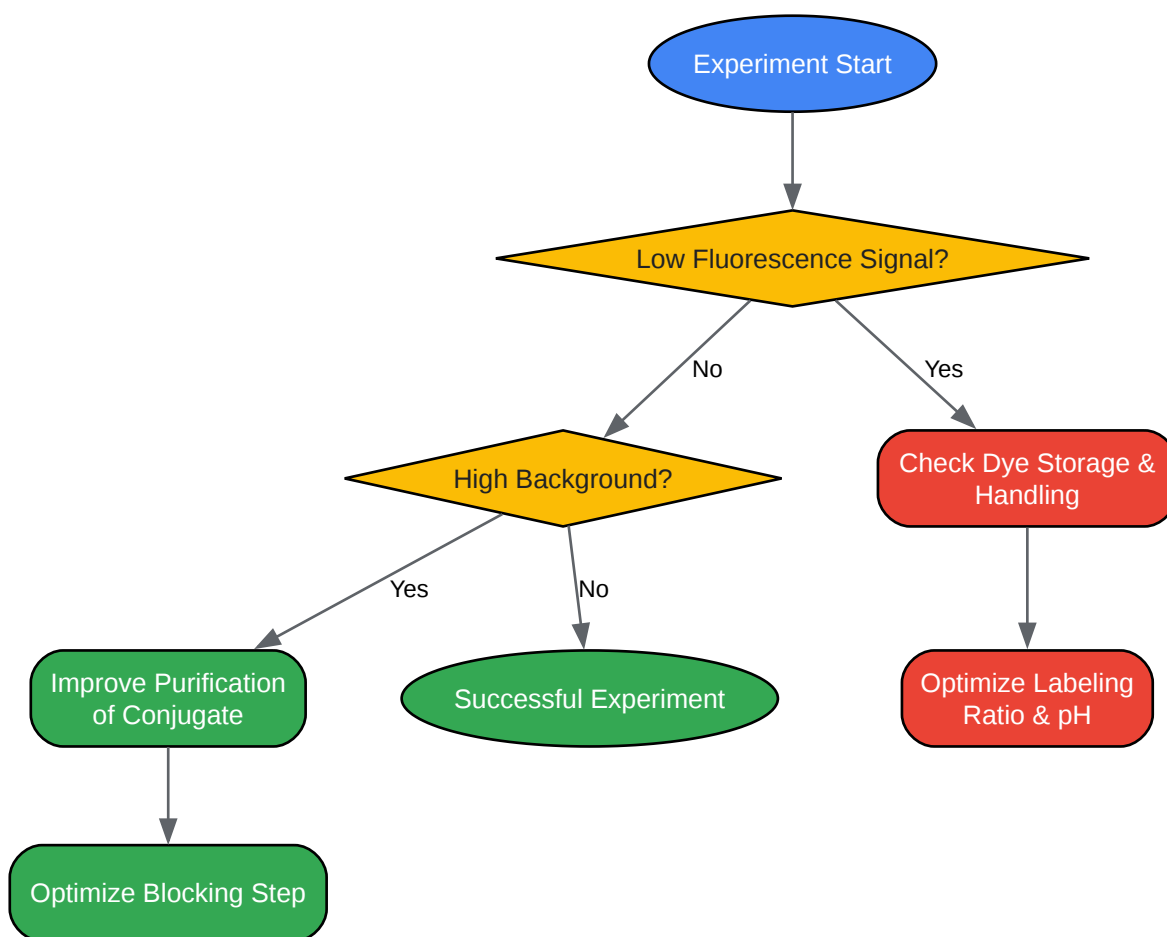
- Incubate for 15-30 minutes at room temperature.
- Purification:
 - Separate the labeled antibody from the unreacted dye and other reaction components using a size-exclusion chromatography column.
 - Collect the fractions containing the labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye (~550 nm).
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Visualizations



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Caption: Workflow for the covalent labeling of antibodies with Sulfo Cy3 bis-COOH.



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Caption: A logical flowchart for troubleshooting common issues in fluorescence experiments.

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